4-(Dimethoxymethyl)-N-methylpyrimidin-2-amine

Übersicht

Beschreibung

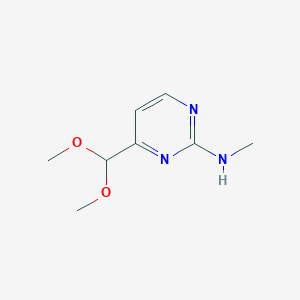

4-(Dimethoxymethyl)-N-methylpyrimidin-2-amine is an organic compound with the molecular formula C₈H₁₂N₂O₂. This compound is characterized by the presence of a pyrimidine ring substituted with a dimethoxymethyl group and a methylamine group. It is a derivative of pyrimidine, which is a heterocyclic aromatic organic compound similar to pyridine. Pyrimidine derivatives are known for their wide range of applications in medicinal chemistry and pharmaceuticals.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Dimethoxymethyl)-N-methylpyrimidin-2-amine typically involves the reaction of 4-pyridine formaldehyde with a methylating agent. The reaction conditions often require the use of solvents and catalysts to facilitate the formation of the desired product. For instance, the reaction may be carried out in the presence of a base such as sodium hydroxide or potassium carbonate to deprotonate the starting materials and promote nucleophilic substitution.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions using similar synthetic routes. The process may be optimized for higher yields and purity by controlling parameters such as temperature, pressure, and reaction time. Additionally, purification techniques such as recrystallization or chromatography may be employed to isolate the final product.

Analyse Chemischer Reaktionen

Types of Reactions

4-(Dimethoxymethyl)-N-methylpyrimidin-2-amine can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.

Reduction: Reduction reactions can convert the compound into its reduced forms, potentially altering its functional groups.

Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).

Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used in substitution reactions under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or hydroxylated derivatives, while substitution reactions can produce a variety of substituted pyrimidine derivatives.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry and Cancer Treatment

FGFR Inhibition:

The compound has been identified as a potent FGFR inhibitor, which is crucial in treating various cancers. FGFRs are implicated in tumorigenesis through mechanisms such as overexpression and mutation. Selective inhibition of FGFR4, specifically, has shown promise in targeting cancers like breast cancer, renal cell carcinoma, and others associated with FGFR dysregulation. This inhibition can lead to reduced tumor growth and improved patient outcomes .

Case Studies:

- Breast Cancer: In preclinical studies, compounds similar to 4-(Dimethoxymethyl)-N-methylpyrimidin-2-amine have demonstrated efficacy in inhibiting FGFR-mediated signaling pathways, leading to apoptosis in breast cancer cell lines.

- Renal Cell Carcinoma: Research indicates that FGFR inhibitors could significantly reduce tumor size and improve survival rates in models of renal cell carcinoma .

Synthesis Applications

Synthetic Pathways:

The compound can be synthesized through various organic reactions, including Ugi reactions and other multi-component reactions that allow for the construction of complex heterocycles. Its synthesis often involves the use of dimethoxybenzylamine as a precursor, showcasing its versatility in organic synthesis .

Pharmaceutical Development

Formulation Potential:

The unique chemical structure of this compound allows it to be formulated into various pharmaceutical preparations. Its solubility and stability make it suitable for both oral and injectable formulations.

Combination Therapies:

There is ongoing research into combining this compound with other chemotherapeutic agents to enhance efficacy against resistant cancer strains. Such combination therapies aim to target multiple pathways involved in cancer progression .

Environmental and Safety Considerations

As with many chemical compounds, understanding the environmental impact and safety profile of this compound is essential. Studies have been conducted to assess its toxicity levels and environmental persistence, ensuring compliance with regulatory standards for pharmaceutical compounds .

Wirkmechanismus

The mechanism of action of 4-(Dimethoxymethyl)-N-methylpyrimidin-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets. The pathways involved can include signal transduction, metabolic processes, or gene expression regulation. Detailed studies on its binding affinity and specificity are essential to understand its full mechanism of action.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- 4-(Dimethoxymethyl)-2-methylpyrimidine

- 3-(Dimethoxymethyl)-5-methoxypyridine

- Dimethoxymethane

Uniqueness

4-(Dimethoxymethyl)-N-methylpyrimidin-2-amine is unique due to its specific substitution pattern on the pyrimidine ring, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it valuable for specific applications in research and industry.

Biologische Aktivität

4-(Dimethoxymethyl)-N-methylpyrimidin-2-amine is a pyrimidine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound is characterized by a dimethoxymethyl group and a methyl substitution on the pyrimidine ring, which may influence its interaction with biological targets.

Chemical Structure and Properties

The molecular formula of this compound is C9H12N2O2. The structural features include:

- Pyrimidine ring : A six-membered ring containing nitrogen atoms.

- Dimethoxymethyl group : Contributes to the compound's lipophilicity and potential for biological interactions.

Biological Activity

Research indicates that this compound exhibits various biological activities, particularly in the following areas:

1. Anticancer Activity

Several studies have explored the compound's potential as an anticancer agent. It has been shown to inhibit the growth of various cancer cell lines through mechanisms involving apoptosis and cell cycle arrest. For instance, a study reported that derivatives of pyrimidine compounds, including this compound, demonstrated significant cytotoxicity against human cancer cells, suggesting its role as a promising candidate for cancer therapy .

2. Enzyme Inhibition

The compound has been evaluated for its inhibitory effects on key enzymes involved in cancer progression, such as histone deacetylases (HDACs). In vitro assays revealed that certain derivatives exhibited potent inhibitory activity against class I HDAC isoforms, which are crucial for regulating gene expression related to cancer cell proliferation .

3. Neuroprotective Effects

Emerging evidence suggests that pyrimidine derivatives may possess neuroprotective properties. The compound has been investigated for its potential role in inhibiting acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes linked to neurodegenerative diseases like Alzheimer's. Inhibition of these enzymes can enhance cholinergic neurotransmission, offering therapeutic benefits in cognitive decline .

The biological activity of this compound is likely mediated through multiple pathways:

- Enzyme Interaction : The compound may act as a competitive inhibitor of enzymes such as AChE and HDACs, leading to altered cellular signaling and gene expression.

- Cell Cycle Modulation : By inducing cell cycle arrest, it prevents the proliferation of cancer cells, thereby exerting its anticancer effects.

Research Findings and Case Studies

Recent studies have highlighted the efficacy of this compound in various experimental models:

Eigenschaften

IUPAC Name |

4-(dimethoxymethyl)-N-methylpyrimidin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13N3O2/c1-9-8-10-5-4-6(11-8)7(12-2)13-3/h4-5,7H,1-3H3,(H,9,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GVTZVNRRGNBOJF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1=NC=CC(=N1)C(OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50591211 | |

| Record name | 4-(Dimethoxymethyl)-N-methylpyrimidin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50591211 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

183.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

180869-38-9 | |

| Record name | 4-(Dimethoxymethyl)-N-methyl-2-pyrimidinamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=180869-38-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-(Dimethoxymethyl)-N-methylpyrimidin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50591211 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.